![molecular formula C10H12ClNO B15304977 12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride](/img/structure/B15304977.png)
12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Oxa-10-azatricyclo[6310,2,7]dodeca-2,4,6-triene hydrochloride is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the tricyclic core, followed by the introduction of the oxa and aza functionalities. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 10-Azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene
- 12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene
Uniqueness
12-Oxa-10-azatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene hydrochloride is unique due to its specific tricyclic structure and the presence of both oxa and aza functionalities. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-2-4-8-7(3-1)9-5-11-6-10(8)12-9;/h1-4,9-11H,5-6H2;1H |
Clave InChI |
GAHQEVGZKVOKHX-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3=CC=CC=C3C(O2)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


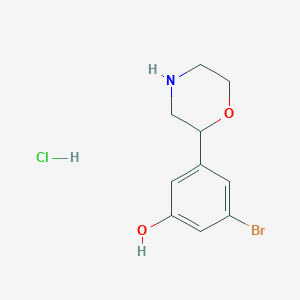
![2-{1H,6H,7H,8H,9H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15304908.png)

![N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide](/img/structure/B15304920.png)

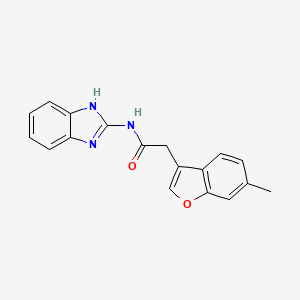
![Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B15304927.png)
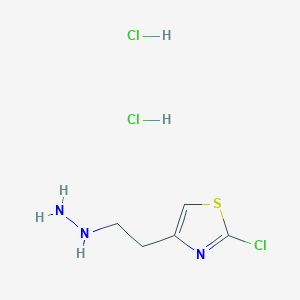
![(3R)-2-(2,6-difluoro-4-methoxybenzoyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B15304942.png)
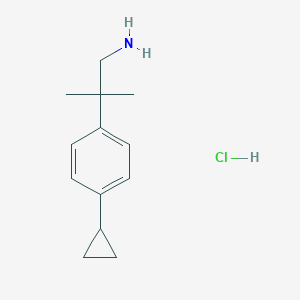
![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)
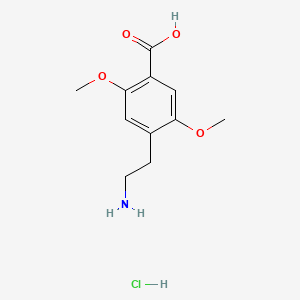
![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
